

# Temuterkib Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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The table below summarizes the core characteristics and available safety-related data for **Temuterkib**.

Attribute	Details for Temuterkib (LY3214996)
Primary Target	ERK1/2 (MAPK1/MAPK3) [1] [2]
Reported IC50	5 nM (for both ERK1 and ERK2 in biochemical assays) [1]
Mechanism of Action	Orally available inhibitor of ERK1 and ERK2; prevents MAPK/ERK pathway signaling, inhibiting tumor cell proliferation and survival [1] [2].
Key Safety Findings	Preclinical and early clinical data indicate a <b>dose-dependent cardiotoxicity</b> . Low doses showed therapeutic potential, while higher doses worsened cardiac function [3].
Clinical Trial Phase	Investigated in Phase 1 and Phase 2 trials (as of 2025) [2].
Noted Tolerability	Well-tolerated as a single agent in certain xenograft models; shown to be combinable with other agents (e.g., CDK4/6 inhibitors) in preclinical models [1].

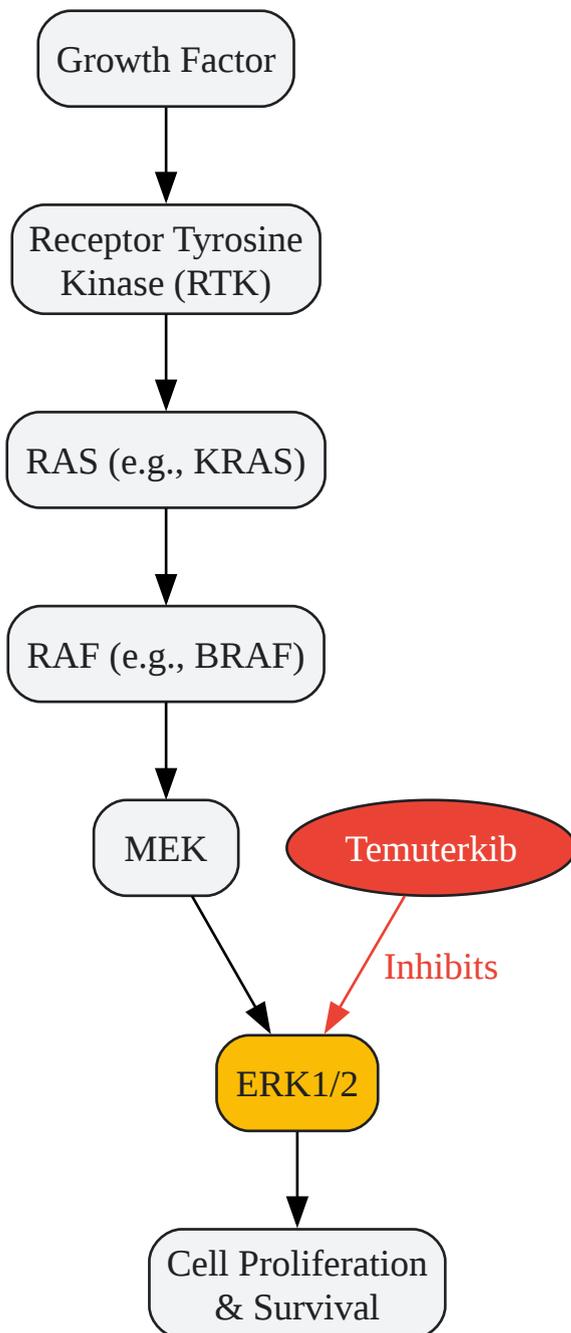
## Detailed Experimental Methodologies

The key experiments that generated the above data employed the following methodologies:

- **In Vitro Potency Assays:** The IC50 value of 5 nM was determined through biochemical assays measuring the inhibition of purified ERK1 and ERK2 enzymes. Cellular potency was further confirmed by assessing the inhibition of phospho-RSK1 (a downstream substrate of ERK) in various BRAF and RAS mutant cancer cell lines [1].
- **In Vivo Efficacy & Tolerability Studies:** Anti-tumor activity and initial tolerability were evaluated in immunocompromised (NSG) mice bearing human cancer xenografts. Mice were administered **Temuterkib** orally at doses such as 100 mg/kg, with tumor growth inhibition and general animal health monitored over time [1].
- **Cardiotoxicity Assessment:** The dose-dependent safety concern was identified in a **zebrafish model of anthracycline-induced cardiotoxicity (AIC)**. In this model, **Temuterkib** was administered at varying doses. Cardiac function was assessed by measuring the ejection fraction, and the therapeutic window was defined by comparing low (therapeutic) and high (toxic) doses [3].

## ERK Signaling Pathway and Drug Action

The following diagram illustrates the MAPK/ERK pathway that **Temuterkib** targets, which is frequently dysregulated in cancers.



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## Implications for Research and Development

The available data highlights several key points for professionals:

- **Therapeutic Potential:** **Temuterkib** is a potent and selective ERK1/2 inhibitor with demonstrated anti-tumor activity in preclinical models, particularly those with BRAF or RAS mutations [1]. Its oral

bioavailability and potential for combination therapy make it a candidate for overcoming resistance in MAPK pathway-driven cancers [4] [1].

- **Critical Safety Consideration:** The finding of dose-dependent cardiotoxicity in a zebrafish model is a crucial safety signal [3]. This underscores the necessity for careful dose optimization in clinical development to maximize efficacy while minimizing cardiac risks.
- **Knowledge Gap:** A comprehensive, direct comparison of **Temuterkib**'s safety profile against other ERK inhibitors in development (like ulixertinib) is not yet available in the public literature. Further data from clinical trials is needed to fully understand its relative standing.

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## References

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To cite this document: Smolecule. [Temuterkib Profile and Key Experimental Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534056#temuterkib-safety-profile-comparison>]

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